

3-Phenoxypropan-1-amine chemical properties and structure

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Compound of Interest

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An In-Depth Technical Guide to **3-Phenoxypropan-1-amine**: Structure, Properties, and Applications in Medicinal Chemistry

Introduction

3-Phenoxypropan-1-amine is a primary amine and phenoxy ether that serves as a crucial structural motif and versatile building block in modern medicinal chemistry. Its unique combination of an aromatic phenoxy group, a flexible three-carbon aliphatic linker, and a reactive primary amine function makes it an essential precursor in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its pivotal role in the development of cardiovascular and neurological drugs. For researchers and drug development professionals, a deep understanding of this molecule's characteristics is fundamental to leveraging its full potential in the design of novel therapeutics.

Chemical Structure and Nomenclature

The structural identity of a molecule is the foundation of its chemical behavior. **3-Phenoxypropan-1-amine** is characterized by a benzene ring linked via an ether oxygen to a propyl amine chain.

- IUPAC Name: **3-phenoxypropan-1-amine**[\[1\]](#)
- Common Synonyms: (3-Phenoxy)propylamine, 1-Propanamine, 3-phenoxy-[\[2\]](#)

- CAS Number: 7617-76-7[1][2]
- Molecular Formula: C₉H₁₃NO[1][2]
- Molecular Weight: 151.21 g/mol [1]

The key structural features are:

- The Phenoxy Group (C₆H₅O-): This aromatic moiety is a common feature in many drug molecules, contributing to lipophilicity and enabling potential π - π stacking interactions with biological targets.
- The Propyl Linker (-CH₂CH₂CH₂-): This flexible three-carbon chain provides optimal spacing and conformational freedom, allowing the terminal amine group to orient itself effectively within a receptor's binding pocket.
- The Primary Amine (-NH₂): As a basic and nucleophilic center, this group is the primary site of chemical reactivity. It can be readily modified and is often protonated at physiological pH, forming ionic bonds with acidic residues in proteins.

Physicochemical Properties

The physical and chemical properties of **3-phenoxypropan-1-amine** dictate its handling, storage, and reaction conditions. These data are essential for its practical application in a laboratory or industrial setting.

Property	Value	Reference
Appearance	Colorless to light yellow liquid	
Molecular Formula	C ₉ H ₁₃ NO	[1][2]
Molecular Weight	151.21 g/mol	[1]
Boiling Point	253.9 °C at 760 mmHg	[2]
Density	1.007 g/cm ³	[2]
Flash Point	110.3 °C	[2]
Refractive Index	1.521	[2]
Vapor Pressure	0.0178 mmHg at 25°C	[2]

The molecule's relatively high boiling point is consistent with its molecular weight and the presence of hydrogen bonding via the amine group. Its density is slightly greater than water. The amine group confers basicity to the molecule, making it soluble in acidic aqueous solutions.

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and purity assessment. The expected spectral characteristics for **3-phenoxypropan-1-amine** are as follows:

- Infrared (IR) Spectroscopy: As a primary amine, it will exhibit two characteristic N-H stretching bands in the region of 3400-3300 cm⁻¹. [3][4] Other key signals include C-N stretching (1250-1020 cm⁻¹), a strong aromatic C-O ether stretch (around 1250 cm⁻¹), and aromatic C-H bands. [3][4] The presence of the N-H bend around 1600 cm⁻¹ further confirms the primary amine group. [5]
- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's structure.
 - Aromatic Protons: Multiplets between δ 6.8-7.3 ppm (5H).
 - O-CH₂ Protons: A triplet at approximately δ 4.0 ppm.

- N-CH₂ Protons: A triplet around δ 2.8 ppm.
- Central CH₂ Protons: A multiplet (quintet or sextet) near δ 1.9 ppm.
- NH₂ Protons: A broad singlet that can appear over a wide range (δ 0.5-3.0 ppm) and will disappear upon D₂O exchange.[\[3\]](#)[\[6\]](#)
- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons, with the ether-linked carbon being the most downfield. The three aliphatic carbons will appear in the δ 30-70 ppm range, with the carbon adjacent to the oxygen (C-O) being the most deshielded.[\[6\]](#)

Synthesis and Manufacturing

The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry. A common and efficient method involves the reaction of a phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine. This general strategy is the cornerstone for producing the vast majority of beta-blocker drugs.[\[7\]](#)

Representative Synthesis Protocol: Phenol to 3-Phenoxypropan-1-amine

This two-step process illustrates a robust method for preparing the title compound.

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane

- To a stirred solution of phenol (1.0 eq) and a suitable solvent like acetone or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
- Heat the mixture to reflux (approx. 60-80°C).
- Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.
- Maintain the reflux for several hours until TLC or HPLC analysis indicates the consumption of phenol. Causality: The base deprotonates the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of epichlorohydrin in an S_N2 reaction, displacing the chloride.

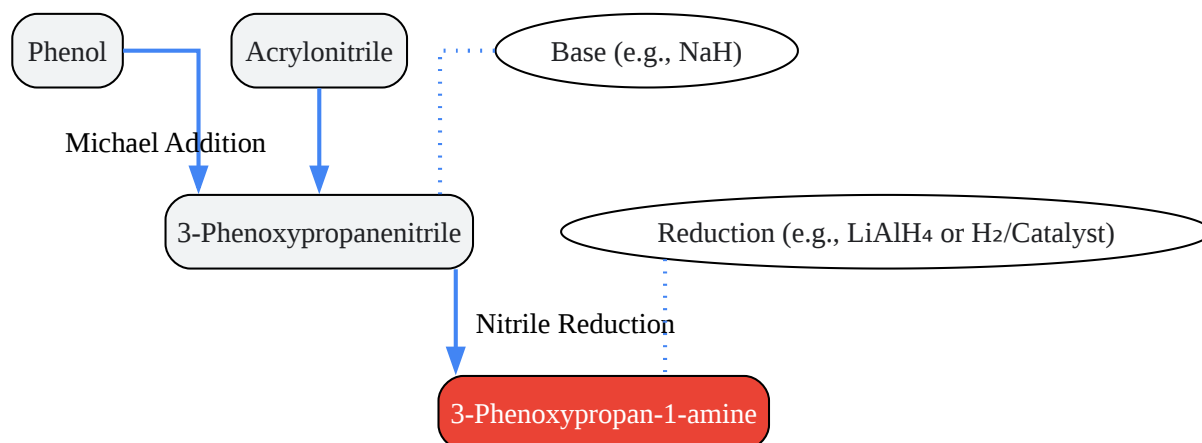
- After cooling, filter the mixture to remove the inorganic salts and evaporate the solvent under reduced pressure. The crude 1-phenoxy-2,3-epoxypropane can be purified by distillation or used directly in the next step.

Step 2: Epoxide Ring-Opening to form **3-Phenoxypropan-1-amine** This step is conceptual for producing the target amine, as direct reaction with ammonia can be low-yielding. In practice, a protected form of ammonia or a subsequent conversion is often used. The related synthesis of beta-blockers would use a primary or secondary amine here (e.g., isopropylamine for propranolol).

- Dissolve the crude 1-phenoxy-2,3-epoxypropane (1.0 eq) in an alcohol solvent such as methanol or ethanol.
- Add a concentrated aqueous solution of ammonia (large excess).
- Heat the reaction in a sealed pressure vessel. The temperature and time are optimized based on scale (e.g., 80-100°C for 12-24 hours). Causality: The amine acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epoxide ring, leading to the formation of an amino alcohol. This reaction yields 1-phenoxy-3-amino-2-propanol, a core structure for many beta-blockers. To obtain the target **3-phenoxypropan-1-amine**, a different synthetic route is required, such as the reduction of 3-phenoxypropanenitrile.

Alternative Synthesis Workflow

A more direct route to the specific target molecule is outlined below.



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Caption: Workflow for the synthesis of **3-Phenoxypropan-1-amine** via nitrile reduction.

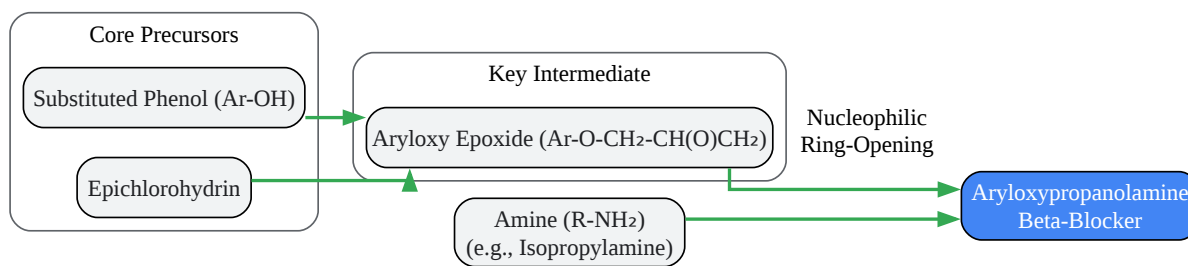
Chemical Reactivity and Applications in Drug Development

The utility of **3-phenoxypropan-1-amine** stems from the reactivity of its primary amine, which allows it to be incorporated into larger molecular frameworks.

Pivotal Role in Beta-Blocker Synthesis

The aryloxypropanolamine scaffold is the defining structural feature of the beta-blocker class of drugs, used to manage cardiovascular conditions like hypertension, angina, and arrhythmias. [7] These drugs function by competitively antagonizing β -adrenergic receptors. [8] While most beta-blockers are propan-2-ol derivatives (e.g., Propranolol, Metoprolol, Atenolol), the underlying phenoxy-propyl-amine structure is the key pharmacophore. [9]

The synthesis involves reacting a substituted phenol with epichlorohydrin and then opening the resulting epoxide with a suitable amine (e.g., isopropylamine, tert-butylamine), which imparts specificity and potency. [7][10]



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Caption: General synthetic pathway for aryloxypropanolamine beta-blockers.

Scaffold for Antidepressants

The broader aryloxyalkylamine chemical class is also central to other important drugs. A close structural relative, 3-phenoxy-3-phenylpropan-1-amine (PPPA), served as the foundational scaffold from which Eli Lilly developed a series of highly successful antidepressants.[11] This includes Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), and Atomoxetine, a norepinephrine reuptake inhibitor (NRI).[11][12] This underscores the therapeutic versatility of the phenoxypropanamine core structure in targeting central nervous system receptors.

Safety and Handling

As a reactive chemical intermediate, **3-phenoxypropan-1-amine** must be handled with appropriate precautions.

- Primary Hazards: The compound is classified as corrosive and an irritant.[1]
- Signal Word: Warning[13]
- Hazard Statements:
 - H302: Harmful if swallowed.[13]
 - H315: Causes skin irritation.[13]

- H319: Causes serious eye irritation.[13]
- H335: May cause respiratory irritation.[13]

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

3-Phenoxypropan-1-amine is more than a simple chemical; it is a cornerstone of modern pharmaceutical synthesis. Its well-defined structure, predictable reactivity, and role as a key precursor for both cardiovascular and CNS-active drugs make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safety is essential for any scientist or researcher aiming to innovate within the fields of drug discovery and development. The continued exploration of this and related scaffolds promises to yield new generations of targeted and effective therapeutics.

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